N-甲基-N-[[3-(4-吡啶基)苯基]甲基]-,2,2,2-三氟-1-(三氟甲基)乙酯-氨基甲酸
描述
Endocannabinoids such as 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide are biologically active lipids that are involved in a number of synaptic processes including activation of cannabinoid receptors. Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the hydrolysis of 2-AG to arachidonic acid and glycerol, thus terminating its biological function. JW 618 is an inhibitor of MAGL that displays IC50 values of 123, 385, and 6.9 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively. JW 618 is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity (IC50s all > 50 µM for mouse, rat, and human brain membranes).
科学研究应用
Inhibition of Monoacylglycerol Lipase (MAGL)
JW 618 is an inhibitor of MAGL, a serine hydrolase responsible for the hydrolysis of 2-arachidonoyl glycerol (2-AG) to arachidonic acid and glycerol . This inhibition terminates the biological function of 2-AG .
Neurological Research
Due to its role in inhibiting MAGL, JW 618 could be used in neurological research, particularly in studies related to synaptic processes and the activation of cannabinoid receptors .
Selective Inhibition
JW 618 is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity . This selectivity could make it a useful tool in research where specific inhibition of MAGL is required.
Comparative Studies
JW 618 could be used in comparative studies to understand the differences in MAGL activity across different species. It has been shown to display different IC50 values for inhibition of MAGL in mouse, rat, and human brain membranes .
Synthesis of Derivatives
JW 618 could potentially be used as a base compound in the synthesis of derivatives for further research and potential applications .
作用机制
Target of Action
JW 618 primarily targets the enzyme α/β-hydrolase domain-containing 6 (ABHD6) . ABHD6 is involved in the hydrolysis of monoacylglycerols, including the endocannabinoid 2-arachidonoylglycerol (2-AG), which plays a crucial role in various physiological processes such as pain sensation, appetite regulation, and immune response .
Mode of Action
JW 618 acts as a selective inhibitor of ABHD6. By binding to the active site of ABHD6, JW 618 prevents the enzyme from hydrolyzing 2-AG . This inhibition leads to an increase in the levels of 2-AG, thereby enhancing its signaling through cannabinoid receptors .
Biochemical Pathways
The inhibition of ABHD6 by JW 618 affects the endocannabinoid signaling pathway . Elevated levels of 2-AG result in prolonged activation of cannabinoid receptors (CB1 and CB2), which are involved in modulating neurotransmitter release, inflammation, and other cellular processes . This can lead to downstream effects such as reduced pain perception and anti-inflammatory responses .
Pharmacokinetics
JW 618 exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles . It is well-absorbed and distributed in the body, with a moderate half-life that allows for sustained inhibition of ABHD6. The compound is metabolized primarily in the liver and excreted via the kidneys .
Result of Action
At the molecular level, JW 618 increases the concentration of 2-AG by inhibiting its breakdown. This leads to enhanced activation of cannabinoid receptors, which can modulate various physiological responses. At the cellular level, this results in reduced inflammation, decreased pain sensation, and potential neuroprotective effects .
Action Environment
The efficacy and stability of JW 618 can be influenced by environmental factors such as pH, temperature, and the presence of other compounds . For instance, extreme pH levels or high temperatures may affect the stability of JW 618, potentially reducing its inhibitory activity. Additionally, interactions with other drugs or compounds that affect the endocannabinoid system could modulate the effectiveness of JW 618 .
JW 618 represents a promising compound for modulating endocannabinoid signaling, with potential therapeutic applications in pain management, inflammation, and neuroprotection.
属性
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N2O2/c1-25(15(26)27-14(16(18,19)20)17(21,22)23)10-11-3-2-4-13(9-11)12-5-7-24-8-6-12/h2-9,14H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZKWMMBPOHSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016734 | |
Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1416133-88-4 | |
Record name | 1,1,1,3,3,3-hexafluoropropan-2-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901016734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。